molecular formula C17H24Cl2N2 B15214462 (3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820980-69-6

(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B15214462
CAS No.: 820980-69-6
M. Wt: 327.3 g/mol
InChI Key: DITCXHPWTFMNQR-HNNXBMFYSA-N
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Description

(S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H14Cl2N2 It is known for its unique structure, which includes a pyrrolidine ring substituted with a cyclohexyl group and a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Substitution with Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the pyrrolidine ring.

    Introduction of Dichlorobenzyl Group: The dichlorobenzyl group is added via a nucleophilic aromatic substitution reaction, where a dichlorobenzyl halide reacts with the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of (S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dichlorobenzyl halide in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine or alcohol derivative.

Scientific Research Applications

(S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine: The enantiomer of the compound with similar properties but different stereochemistry.

    N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine: Without the (S) configuration, this compound may exhibit different biological activity.

Uniqueness

(S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall efficacy in various applications. The presence of both cyclohexyl and dichlorobenzyl groups also contributes to its distinct chemical and physical properties.

Properties

CAS No.

820980-69-6

Molecular Formula

C17H24Cl2N2

Molecular Weight

327.3 g/mol

IUPAC Name

(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C17H24Cl2N2/c18-16-8-4-5-13(17(16)19)12-21(15-9-10-20-11-15)14-6-2-1-3-7-14/h4-5,8,14-15,20H,1-3,6-7,9-12H2/t15-/m0/s1

InChI Key

DITCXHPWTFMNQR-HNNXBMFYSA-N

Isomeric SMILES

C1CCC(CC1)N(CC2=C(C(=CC=C2)Cl)Cl)[C@H]3CCNC3

Canonical SMILES

C1CCC(CC1)N(CC2=C(C(=CC=C2)Cl)Cl)C3CCNC3

Origin of Product

United States

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